molecular formula C13H11N3 B3351987 2-Methyl-3-phenyl-3H-imidazo[4,5-b]pyridine CAS No. 41231-01-0

2-Methyl-3-phenyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B3351987
CAS No.: 41231-01-0
M. Wt: 209.25 g/mol
InChI Key: IROZFJHOPQLGQS-UHFFFAOYSA-N
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Description

2-Methyl-3-phenyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, known for its diverse biological activities and potential therapeutic applications .

Chemical Reactions Analysis

2-Methyl-3-phenyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield halogenated derivatives, while alkylation can produce alkyl-substituted imidazopyridines .

Scientific Research Applications

2-Methyl-3-phenyl-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

2-Methyl-3-phenyl-3H-imidazo[4,5-b]pyridine can be compared with other imidazopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its biological activity and therapeutic potential .

Biological Activity

2-Methyl-3-phenyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. Its structure features a fused imidazole and pyridine ring system, which contributes to its diverse chemical properties and biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in cancer treatment and inflammation modulation.

Chemical Structure and Properties

The compound is characterized by a methyl group at the 2-position and a phenyl group at the 3-position of the imidazo ring. Its unique structure allows for various chemical reactions, facilitating the synthesis of derivatives with potentially enhanced biological activity.

Compound Structure Characteristics Biological Activity
This compoundMethyl and phenyl substitutionsAnticancer, anti-inflammatory
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineBromine substitution at position 6Antimicrobial, anticancer
2-Methoxy-6-chloro-3H-imidazo[4,5-b]pyridineMethoxy and chloro substitutionsPotential anticancer properties

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that this compound demonstrates significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells. The compound's mechanism of action involves inhibition of key enzymes associated with cancer progression, potentially through interaction with protein kinases .
  • Anti-inflammatory Properties :
    • Molecular docking studies suggest that this compound interacts effectively with enzymes involved in inflammatory pathways. This interaction may help reduce inflammation by modulating the activity of these enzymes .
  • Antimicrobial Activity :
    • Some derivatives of this compound have shown antimicrobial properties, particularly against Gram-positive bacteria. The presence of different substituents can influence the potency and selectivity of these derivatives .

Case Studies

Several studies highlight the biological efficacy of this compound:

  • Study on Antiproliferative Activity :
    • A study evaluated the antiproliferative effects of various imidazo[4,5-b]pyridine derivatives on HeLa cells. The results indicated that modifications to the substituents significantly impacted the IC50 values, with some derivatives achieving IC50 values as low as 0.021 μM .
  • Mechanistic Insights into Anti-inflammatory Effects :
    • Research focused on the compound's ability to inhibit specific inflammatory pathways revealed that it effectively reduced pro-inflammatory cytokine production in cellular models. This suggests a potential role in treating inflammatory diseases .

Properties

IUPAC Name

2-methyl-3-phenylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-10-15-12-8-5-9-14-13(12)16(10)11-6-3-2-4-7-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROZFJHOPQLGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=CC=CC=C3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513134
Record name 2-Methyl-3-phenyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41231-01-0
Record name 2-Methyl-3-phenyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared with the analogous procedure described in example 3 using 2-Bromo-3-nitropyridine (101 mg, 0.5 mmol) and N-phenylacetamide (81 mg, 0.6 mmol) as starting materials to yield the title compound as pale yellow viscous oil (55 mg, 53%). 1H NMR (DMSO) δ 2.48 (s, 3 H), 7.24 (dd, 1 H), 7.53-7.63 (m, 5 H), 8.02 (d, 1 H), 8.20 (d, 1 H); 13C NMR δ 14.6, 118.3, 125.9, 127.4, 128.7, 129.3, 134.1, 134.3, 143.0, 148.7, 152.9. HRMS (FAB): cal. for C13H12N3 [M-FH+]: 210.1031; found: 210.1027.
Quantity
101 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step Two
Yield
53%

Synthesis routes and methods II

Procedure details

Method A applied to 2-chloro-3-nitropyridine (79 mg, 0.5 mmol) and N-phenylacetamide (81 mg, 0.6 mmol) afforded the title compound as pale yellow viscous oil (93 mg, 89%). 1H NMR (DMSO) δ 2.48 (s, 3H), 7.24 (dd, 1H), 7.53-7.63 (m, 5H), 8.02 (d, 1H), 8.20 (d, 1H); 13C NMR δ 14.6, 118.3, 125.9, 127.4, 128.7, 129.3, 134.1, 134.3, 143.0, 148.7, 152.9. HRMS (FAB): cal. for C13H12N3 [M+H+]: 210.1031; found: 210.1027.
Quantity
79 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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